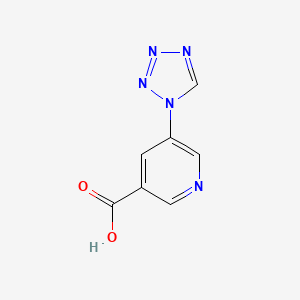

5-(1H-tetrazol-1-yl)nicotinic acid

Description

5-(1H-Tetrazol-1-yl)nicotinic acid is a heterocyclic compound combining a tetrazole ring and a nicotinic acid (pyridine-3-carboxylic acid) moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . This structural hybrid is of interest in drug design, particularly for targeting metabolic pathways or receptors where tetrazole and pyridine functionalities synergize.

Properties

IUPAC Name |

5-(tetrazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTWMNRXFHNXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-1-yl)nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid. One common method is the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds under mild conditions and yields the tetrazole ring efficiently.

Another method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, which is then coupled with nicotinic acid derivatives . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-1-yl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and nicotinic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-(1H-tetrazol-1-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-tetrazol-1-yl)nicotinic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-1-Aryl-1H-Tetrazoles

Synthesized derivatives such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-bromophenyl)-5-methyl-1H-tetrazole () feature a methyl-substituted tetrazole linked to aromatic rings. Key differences from 5-(1H-tetrazol-1-yl)nicotinic acid include:

- Substituent Effects : The aryl groups in these compounds influence lipophilicity and electronic properties, whereas the nicotinic acid moiety introduces acidity (pKa ~2.5 for the carboxylic acid) and hydrogen-bonding capacity.

- Biological Relevance : While these aryl-tetrazoles are primarily characterized for synthetic utility, the nicotinic acid derivative may exhibit enhanced binding to enzymes or receptors due to its polar pyridine-carboxylate system.

4-{5-[(2-Bromobenzyl)sulfanyl]-1H-Tetrazol-1-yl}benzoic Acid

This compound () shares a benzoic acid group but differs in its linker (sulfur atom) and bromobenzyl substituent. Critical distinctions include:

- Structural Flexibility : The dihedral angles between the tetrazole and aromatic rings (45.97° and 75.41°) suggest conformational adaptability, whereas the direct tetrazole-pyridine linkage in this compound may restrict rotation, favoring planar interactions .

- Biological Activity : The benzoic acid derivative is a PPARγ ligand candidate, highlighting tetrazole’s role in modulating nuclear receptor interactions. The nicotinic acid variant could similarly target metabolic receptors but with altered affinity due to the pyridine ring’s electronic effects.

(5-Methyl-1H-Tetrazol-1-yl)(phenyl)acetic Acid

This analog () features an acetic acid spacer between the tetrazole and phenyl group. Compared to the target compound:

- Acidity and Solubility : The acetic acid chain increases hydrophilicity but reduces acidity (pKa ~4.5) relative to nicotinic acid’s stronger carboxylate (pKa ~2.5).

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde

The imidazole and nitro groups emphasize electron-deficient systems, whereas the tetrazole-nicotinic acid hybrid leverages both hydrogen bonding (carboxylate) and aromatic coordination (pyridine).

Data Table: Comparative Analysis of Tetrazole Derivatives

Research Findings and Implications

- Structural Insights : The tetrazole ring’s conformation and intermolecular interactions (e.g., π-π stacking in ) are critical for crystal packing and solubility .

- Synthetic Accessibility : 5-Methyl-1-aryl-tetrazoles () are synthesized in high yields (70–85%), suggesting feasible routes for modifying the nicotinic acid analog .

- Therapeutic Potential: PPARγ activation by tetrazole-benzoic acid hybrids () supports exploration of this compound in diabetes or lipid metabolism disorders .

Biological Activity

5-(1H-tetrazol-1-yl)nicotinic acid, a compound derived from the fusion of nicotinic acid and a tetrazole moiety, has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features both a nicotinic acid structure and a tetrazole ring, which contribute to its unique chemical properties. The compound is characterized by the following structural formula:

This configuration allows it to interact effectively with various biological macromolecules, particularly through coordination with metal ions such as zinc and cadmium.

Target Interactions

The primary biological targets of this compound include:

- Transition Metal Ions : The compound forms coordination polymers with metal ions, influencing its biological activity.

- Biological Macromolecules : It interacts with proteins and nucleic acids, potentially altering their functions.

Mode of Action

The interaction with metal ions leads to significant molecular effects. For instance, coordination with zinc results in photoluminescent properties that may be harnessed for therapeutic applications. Additionally, the compound's ability to modulate gene expression suggests a role in influencing cellular signaling pathways involved in inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Key findings include:

- Gram-positive Bacteria : The compound shows promising efficacy against Staphylococcus aureus (including MRSA) and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 1.95 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Bacillus subtilis | 15.62 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating its ability to inhibit cancer cell proliferation. The mechanism involves:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

- Inhibition of Metastasis : By modulating the expression of adhesion molecules, it may prevent cancer cell migration .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A recent investigation assessed the compound's effectiveness against resistant bacterial strains, confirming its potential as an alternative therapeutic agent .

- Cancer Cell Line Study : In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, suggesting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.